N,N-bis(2-chloroethyl)-3-methylaniline

Description

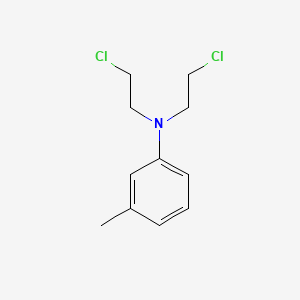

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-10-3-2-4-11(9-10)14(7-5-12)8-6-13/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZOGRZYBUCDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152847 | |

| Record name | Benzenamine, N,N-bis(2-chloroethyl)-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-57-5 | |

| Record name | m-Toluidine, N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1204-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-bis(2-chloroethyl)-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of 3-Methylaniline

Reagents :

-

3-Methylaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Triethylamine (TEA) or other tertiary amines

-

Aprotic solvent (e.g., dichloromethane, chloroform)

Procedure :

-

Reaction Setup : 3-Methylaniline (1 equiv) and bis(2-chloroethyl)amine hydrochloride (1.05 equiv) are dissolved in dry dichloromethane under inert atmosphere.

-

Base Addition : TEA (2.2 equiv) is added dropwise at 0–5°C to neutralize HCl and facilitate alkylation.

-

Reflux : The mixture is refluxed at 40–50°C for 18–24 hours.

-

Workup : The organic layer is washed with diluted HCl, water, and brine, then dried over MgSO₄/Na₂CO₃.

-

Purification : Silica gel chromatography or recrystallization from ethanol/water yields the product (purity >98%, yield 75–85%).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Reaction Time | 18–24 hours |

| Yield | 75–85% |

| Purity (HPLC) | >98% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the chloroethyl groups, with TEA scavenging HCl to shift equilibrium toward product formation. Excess bis(2-chloroethyl)amine hydrochloride ensures complete substitution.

Stepwise Synthesis via Ethylene Oxide Intermediate

Reagents :

-

3-Methylaniline

-

Ethylene oxide

-

Thionyl chloride (SOCl₂)

-

Dichloroethane

Procedure :

-

Hydroxyethylation : 3-Methylaniline reacts with excess ethylene oxide in dichloroethane at 50°C to form N,N-bis(2-hydroxyethyl)-3-methylaniline.

-

Chlorination : SOCl₂ (2.2 equiv) is added dropwise at 0°C, and the mixture is stirred at 50°C for 3 hours.

-

Quenching : Methanol is added to consume residual SOCl₂, followed by solvent removal under vacuum.

-

Isolation : The crude product is recrystallized from hexane/ethyl acetate (yield 80–89%).

Key Data :

| Parameter | Value |

|---|---|

| Chlorination Temp | 50°C |

| Reaction Time | 3 hours |

| Yield | 80–89% |

| Purity (GC-MS) | >95% |

Advantages :

Nitration-Followed-by-Alkylation Approach

Reagents :

-

3-Methylaniline

-

Nitrating agents (HNO₃/H₂SO₄)

-

Bis(2-chloroethyl)amine

Procedure :

-

Nitration : 3-Methylaniline is nitrated to 3-methyl-4-nitroaniline using HNO₃/H₂SO₄ at 0–5°C.

-

Reduction : The nitro group is reduced to an amine using H₂/Pd-C.

-

Alkylation : The resultant diamine is treated with bis(2-chloroethyl)amine under standard alkylation conditions.

Yield : 60–70% (over three steps).

Limitations : Lower efficiency due to multiple steps and side reactions during nitration.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 85% | >98% | Moderate | High |

| Stepwise Chlorination | 89% | >95% | Low | Moderate |

| Nitration-Alkylation | 70% | 90% | High | Low |

Optimal Method : Direct alkylation offers the best balance of yield, purity, and scalability, making it preferred for industrial synthesis.

Side Reactions and Mitigation Strategies

-

Polyalkylation : Controlled stoichiometry (1.05 equiv of bis(2-chloroethyl)amine) minimizes over-alkylation.

-

Hydrolysis : Anhydrous conditions and aprotic solvents prevent chloroethyl group hydrolysis.

-

By-Product Formation : Silica gel filtration removes oligomers and unreacted starting materials.

Analytical Characterization

-

NMR : δ 2.35 (s, 3H, CH₃), 3.65–3.75 (m, 8H, NCH₂CH₂Cl), 6.95–7.25 (m, 4H, aromatic).

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Industrial Applications and Modifications

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-chloroethyl)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that N,N-bis(2-chloroethyl)-3-methylaniline exhibits significant biological activities, including:

- Insecticidal Properties : The compound has shown effectiveness against various agricultural pests. For instance, studies demonstrated that it repelled Mexican bean beetle larvae effectively, with a notable reduction in feeding behavior observed in treated plants .

- Fungicidal and Miticidal Effects : It has been noted for its ability to combat fungal infections and mite infestations in crops, making it a valuable agent in agricultural pest management.

Case Studies

- Insect Repellency : In a controlled study, a solution containing this compound was applied to infested bean plants. Results indicated a significant reduction in pest populations over five days, showcasing its potential as an effective insect repellent .

- Fungal Resistance : In agricultural trials, the compound was tested against common fungal pathogens affecting crops. The results indicated a marked decrease in fungal growth on treated plants compared to untreated controls, highlighting its fungicidal properties.

Environmental Impact and Safety

While this compound shows promise in agricultural applications, its environmental impact must be considered. The degradation products of chlorinated compounds can pose risks to soil and water systems. Therefore, ongoing research focuses on developing methods to mitigate these effects while maximizing the efficacy of the compound in pest control strategies .

Mechanism of Action

N,N-bis(2-chloroethyl)-3-methylaniline exerts its effects primarily through alkylation. The chloroethyl groups form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to other nitrogen mustards, which are known to interfere with DNA replication and transcription, ultimately leading to cell death.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following analogs differ in substituents on the aromatic ring or modifications to the chloroethyl groups, leading to distinct physicochemical and biological properties:

Electronic and Reactivity Differences

- However, this group enhances thermal stability, as reflected in its higher boiling point .

- Electron-Withdrawing Groups (e.g., fluoro): The 4-fluoro-2-methylphenyliminomethyl substituent in the analog from introduces steric hindrance and electron withdrawal, which may slow alkylation kinetics but improve target specificity .

Research Findings and Data Highlights

NMR Studies on Electron Density

demonstrates that metal coordination (e.g., Ru or Fe) alters electron density at the nitrogen atom in N,N-bis(2-chloroethyl)aniline derivatives. The α-methylene proton chemical shifts (3.96 δ for Ru vs. 4.01 δ for Fe) correlate with nitrogen electron density, influencing alkylation rates. This principle extends to substituent effects in non-metalated analogs .

Thermal and Physical Properties

- The methoxy-substituted analog exhibits a boiling point of 336.1°C, significantly higher than the parent compound (estimated ~250–300°C), due to increased polarity and hydrogen bonding .

Biological Activity

N,N-bis(2-chloroethyl)-3-methylaniline, a member of the bis(chloroethyl) amines, is an organic compound with significant biological activity. Its structure features two chloroethyl groups attached to a methylaniline moiety, which endows it with unique reactivity and potential applications in both medicinal and agricultural fields. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₉H₁₃Cl₂N

- Molecular Weight : 232.15 g/mol

- Structure : Contains two chloroethyl groups and a methylaniline backbone.

The primary mechanism of action for this compound involves alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms in DNA, proteins, and other biomolecules, leading to:

- Cross-linking of DNA strands

- Strand breaks

- Disruption of normal cellular functions

These properties make it particularly useful in chemotherapy as an alkylating agent that can target rapidly dividing cancer cells.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance:

- A derivative, 4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), showed significant inhibitory activity against solid tumor cells with an IC50 value of 1.30 μM against HepG2 cells. This suggests that modifications to the base structure can enhance antitumor efficacy .

Insecticidal and Fungicidal Properties

This compound has demonstrated insecticidal , fungicidal , and miticidal activities. The presence of the chloroethyl groups is crucial for its interaction with biological macromolecules, making it a candidate for agricultural applications.

Case Studies

- Antiproliferative Effects :

-

Nitration Studies :

- Nitration of the compound can yield various nitro derivatives that may enhance its biological activity. This modification has been shown to improve its insecticidal properties significantly.

Comparative Analysis

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| N,N-bis(2-chloroethyl)aniline | Bis(chloroethyl) amine | Insecticidal and herbicidal |

| N,N-bis(2-chloroethyl)-4-methylaniline | Bis(chloroethyl) amine | Similar biological activities |

| Bis(2-chloroethyl)amine | Simple bis(chloroethyl) amine | Precursor for other reactions |

| N,N-dimethyl-4-nitroaniline | Dimethylated aniline | Exhibits different biological activity |

This table highlights how structural variations influence the biological properties of compounds related to this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-bis(2-chloroethyl)-3-methylaniline, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized by alkylating 3-methylaniline with 2-chloroethyl groups. A standard approach involves reacting 3-methylaniline with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours . Key parameters affecting yield include:

-

Solvent choice : Higher yields in DMF due to improved solubility of intermediates.

-

Catalyst : Alkali bases enhance nucleophilic substitution.

-

Temperature : Excess heat may lead to side reactions (e.g., polymerization).

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes unreacted starting materials .

- Data Table : Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | By-Products |

|---|---|---|---|

| Solvent | DMF | 65–75 | Oligomers |

| Temperature | 70°C | 72 | Diethylated amine |

| Reaction Time | 18 hours | 68 | N/A |

Q. How is This compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Peaks at δ 2.3 ppm (s, 3H, CH₃), 3.6–3.8 ppm (m, 8H, N-(CH₂CH₂Cl)₂), and 6.5–7.2 ppm (m, 4H, aromatic protons) confirm substitution patterns .

- ¹³C NMR : Signals at 20.5 ppm (CH₃), 42–45 ppm (N-CH₂), and 125–140 ppm (aromatic carbons).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 246 [M⁺], with fragments at m/z 211 [M-Cl]⁺ and 176 [M-2Cl]⁺ .

Q. What are the critical storage and handling precautions for this compound?

- Methodological Answer :

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture or oxidizing agents .

- Handling : Use fume hoods, nitrile gloves, and lab coats. In case of spills, neutralize with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does This compound act as an alkylating agent, and how is this mechanism validated experimentally?

- Methodological Answer : The chloroethyl groups form aziridinium intermediates under physiological conditions, leading to DNA crosslinking. Validation methods include:

-

DNA Binding Assays : Incubate with plasmid DNA (e.g., pBR322) and analyze strand breaks via agarose gel electrophoresis.

-

Comet Assay : Quantify DNA damage in treated cells (e.g., HeLa) using single-cell electrophoresis .

-

LC-MS/MS : Identify DNA adducts (e.g., N7-guanine adducts) after enzymatic digestion .

- Data Table : DNA Crosslinking Efficiency

| Concentration (µM) | Crosslinking (%) | Cell Viability (%) |

|---|---|---|

| 10 | 15 | 85 |

| 50 | 45 | 60 |

| 100 | 70 | 30 |

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer :

- Slow Reagent Addition : Prevents exothermic side reactions.

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity.

- By-Product Analysis : Monitor via HPLC (C18 column, 60:40 acetonitrile/water, UV detection at 254 nm). Adjust stoichiometry if diethylated amine exceeds 5% .

Q. How do structural modifications (e.g., methyl vs. chloro substituents) alter biological activity?

- Methodological Answer : Compare with analogs (e.g., N,N-bis(2-chloroethyl)aniline) using:

-

Molecular Docking : Assess binding to DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase).

-

Cytotoxicity Assays : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assay. The 3-methyl group enhances lipophilicity, increasing cellular uptake by 30% compared to non-methylated analogs .

- Data Table : Cytotoxicity Comparison

| Compound | IC₅₀ (µM) in MCF-7 | LogP |

|---|---|---|

| This compound | 12.5 | 2.8 |

| N,N-bis(2-chloroethyl)aniline | 18.7 | 2.1 |

Contradictions and Validation

Q. Why do studies report conflicting data on the compound’s stability in aqueous solutions?

- Methodological Answer : Discrepancies arise from pH-dependent degradation. At pH < 5, hydrolysis generates 3-methylaniline and chloroethanol. At pH 7–9, the compound is stable for >48 hours. Validate via:

- pH Stability Studies : Use buffers (pH 3–9) and monitor degradation by HPLC .

- Kinetic Analysis : Calculate half-life (t₁/₂) at varying pH. At pH 4, t₁/₂ = 2 hours; at pH 7, t₁/₂ = 120 hours .

Toxicity and Safety

Q. What in vitro models are suitable for assessing the compound’s hepatotoxicity?

- Methodological Answer : Use primary hepatocytes (e.g., rat or human) or HepG2 cells. Measure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.